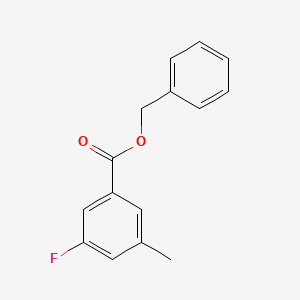

Benzyl 3-fluoro-5-methylbenzoate

Description

Benzyl 3-fluoro-5-methylbenzoate is a substituted benzoate ester featuring a benzyl ester group, a fluorine atom at the 3-position, and a methyl group at the 5-position of the aromatic ring. Substituted benzoates are widely used in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric effects .

Properties

IUPAC Name |

benzyl 3-fluoro-5-methylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FO2/c1-11-7-13(9-14(16)8-11)15(17)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFTBUDIGUSCOCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)F)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801220299 | |

| Record name | Benzoic acid, 3-fluoro-5-methyl-, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801220299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2070896-26-1 | |

| Record name | Benzoic acid, 3-fluoro-5-methyl-, phenylmethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2070896-26-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3-fluoro-5-methyl-, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801220299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Chemistry: Benzyl 3-fluoro-5-methylbenzoate is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules. Biology: The compound is utilized in biochemical studies to understand the role of fluorinated compounds in biological systems. Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which Benzyl 3-fluoro-5-methylbenzoate exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The fluorine atom in the compound can enhance its binding affinity and metabolic stability, making it a valuable component in drug design.

Comparison with Similar Compounds

The following analysis compares Benzyl 3-fluoro-5-methylbenzoate with structurally related compounds, focusing on substituent effects, synthesis pathways, and functional properties.

Substituent Effects on Reactivity and Stability

Fluorine vs. Other Halogens

- This compound vs. Fluorine’s strong electronegativity increases electron-withdrawing effects, which may influence hydrolysis rates of the ester group compared to bromine-containing analogs .

Methyl vs. Methoxy or Trifluoromethoxy Groups

- This compound vs. The methyl group at the 5-position offers steric stabilization without significantly altering electronic properties, unlike methoxy or trifluoromethoxy groups, which can enhance lipophilicity but may complicate synthesis .

Physicochemical Properties

Melting Points and Solubility

While direct melting point data for this compound is unavailable, analogs provide benchmarks:

- Methyl 3-bromo-5-fluorobenzoate (): Likely solid at room temperature, similar to other halogenated benzoates.

- Benzyl-substituted analogs (e.g., compounds in ): Melting points range from 237–279°C, influenced by substituent bulk and hydrogen bonding .

The benzyl ester group in the target compound is expected to increase molecular weight and reduce water solubility compared to methyl or isopropyl esters (e.g., Isopropyl benzoate, CAS 939-48-0) .

Table 1: Key Properties of Selected Benzoate Derivatives

| Compound | Substituents | Molecular Weight (g/mol) | Melting Point (°C) | Key Applications |

|---|---|---|---|---|

| This compound | 3-F, 5-CH₃, benzyl ester | ~274.3 (calculated) | N/A | Pharmaceutical intermediates |

| Methyl 3-bromo-5-fluorobenzoate | 3-Br, 5-F, methyl ester | 247.0 | N/A | Organic synthesis |

| Isopropyl benzoate | Aliphatic branched ester | 164.2 | Liquid at RT | Solvent, fragrances |

| Phenyl benzoate | Aromatic ester | 198.2 | 69–71 | Polymer plasticizers |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.